molecular formula C11H11ClN2O3 B3053708 4-Chloro-5,6,7-trimethoxyquinazoline CAS No. 55496-54-3

4-Chloro-5,6,7-trimethoxyquinazoline

Cat. No.: B3053708
CAS No.: 55496-54-3
M. Wt: 254.67 g/mol
InChI Key: MUIRIRMDOFREES-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7-trimethoxyquinazoline is an organic compound with the molecular formula C11H11ClN2O3. It is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of fused benzene and pyrimidine rings. This compound is characterized by the presence of three methoxy groups and a chlorine atom attached to the quinazoline core. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline typically involves multi-step reactions. One common method starts with commercially available 6-hydroxy-7-methoxyquinazolin-4(3H)-one. This compound is first reacted with acetic anhydride to form an intermediate, which is then treated with phosphorus oxychloride to introduce the chlorine atom. The final step involves the reaction with 3-chloro-4-fluoroaniline to yield this compound . Industrial production methods often utilize similar synthetic routes but may employ different solvents and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

4-Chloro-5,6,7-trimethoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, under appropriate conditions.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

    Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl derivatives under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7-trimethoxyquinazoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells may involve the inhibition of key enzymes or signaling pathways essential for cell growth and survival .

Comparison with Similar Compounds

4-Chloro-5,6,7-trimethoxyquinazoline can be compared with other quinazoline derivatives, such as:

Properties

IUPAC Name

4-chloro-5,6,7-trimethoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(11(12)14-5-13-6)10(17-3)9(7)16-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRIRMDOFREES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)N=CN=C2Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444453
Record name 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55496-54-3
Record name 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6,7-tris(methyloxy)-4(1H)-quinazolinone (0.8 g, 3.39 mmol) was treated with POCl3 (10 ml, 107 mmol) and one drop of DMF, and stirred at 100° C. for 1 hour before being concentrated. The residue was treated with saturated aqueous NaHCO3 and extracted with CH2Cl2. The organic extracts were dried (sodium sulfate) and concentrated to give 4-chloro-5,6,7-tris(methyloxy)quinazoline (770 mg, 89%) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.88 (s, 1 H), 7.37 (s, 1 H), 4.04 (s, 3 H), 3.94 (s, 3 H), 3.91 (s, 3 H). MS (m/z) 255.0 (M+H+).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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